molecular formula C16H15NO6 B2766844 4-Acetyl-5-methyl-2-(phenylmethoxycarbonylamino)furan-3-carboxylic acid CAS No. 2287318-76-5

4-Acetyl-5-methyl-2-(phenylmethoxycarbonylamino)furan-3-carboxylic acid

Cat. No. B2766844
CAS RN: 2287318-76-5
M. Wt: 317.297
InChI Key: ZASIXZPCMFNWJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetyl-5-methyl-2-(phenylmethoxycarbonylamino)furan-3-carboxylic acid, also known as AMPC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule is a derivative of furan-3-carboxylic acid and has a unique chemical structure that makes it a promising candidate for a variety of research purposes.

Mechanism of Action

The mechanism of action of 4-Acetyl-5-methyl-2-(phenylmethoxycarbonylamino)furan-3-carboxylic acid is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins. Specifically, 4-Acetyl-5-methyl-2-(phenylmethoxycarbonylamino)furan-3-carboxylic acid has been shown to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a role in glucose metabolism and insulin secretion. Additionally, 4-Acetyl-5-methyl-2-(phenylmethoxycarbonylamino)furan-3-carboxylic acid has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell growth and proliferation.
Biochemical and Physiological Effects:
4-Acetyl-5-methyl-2-(phenylmethoxycarbonylamino)furan-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to increase insulin secretion in pancreatic beta cells, which could have potential applications in the treatment of diabetes. Additionally, 4-Acetyl-5-methyl-2-(phenylmethoxycarbonylamino)furan-3-carboxylic acid has been shown to have anti-inflammatory effects, which could be beneficial in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Acetyl-5-methyl-2-(phenylmethoxycarbonylamino)furan-3-carboxylic acid in lab experiments is its unique chemical structure, which allows for the investigation of specific biological processes. Additionally, the synthesis method for 4-Acetyl-5-methyl-2-(phenylmethoxycarbonylamino)furan-3-carboxylic acid has been optimized to produce high yields of pure compound, making it a reliable and efficient tool for research. However, one limitation of using 4-Acetyl-5-methyl-2-(phenylmethoxycarbonylamino)furan-3-carboxylic acid is its potential toxicity, which could limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving 4-Acetyl-5-methyl-2-(phenylmethoxycarbonylamino)furan-3-carboxylic acid. One area of interest is the development of new compounds based on the structure of 4-Acetyl-5-methyl-2-(phenylmethoxycarbonylamino)furan-3-carboxylic acid, which could have potential therapeutic applications. Additionally, further investigation of the mechanism of action of 4-Acetyl-5-methyl-2-(phenylmethoxycarbonylamino)furan-3-carboxylic acid could lead to a better understanding of its potential uses in various biological processes. Finally, research into the potential toxicity of 4-Acetyl-5-methyl-2-(phenylmethoxycarbonylamino)furan-3-carboxylic acid could help to determine its safety for use in various experiments.

Synthesis Methods

The synthesis of 4-Acetyl-5-methyl-2-(phenylmethoxycarbonylamino)furan-3-carboxylic acid involves the reaction of furan-3-carboxylic acid with acetic anhydride and phenyl isocyanate. The resulting product is then treated with methanol and hydrochloric acid to yield the final compound. This method has been optimized to produce high yields of pure 4-Acetyl-5-methyl-2-(phenylmethoxycarbonylamino)furan-3-carboxylic acid, making it a reliable and efficient process for obtaining this molecule.

Scientific Research Applications

4-Acetyl-5-methyl-2-(phenylmethoxycarbonylamino)furan-3-carboxylic acid has been used in a wide range of scientific research studies, including biochemistry, pharmacology, and medicinal chemistry. Its unique chemical structure makes it a valuable tool for investigating various biological processes, such as enzyme inhibition and protein-protein interactions. Additionally, 4-Acetyl-5-methyl-2-(phenylmethoxycarbonylamino)furan-3-carboxylic acid has been used as a building block for the synthesis of other compounds with potential therapeutic applications.

properties

IUPAC Name

4-acetyl-5-methyl-2-(phenylmethoxycarbonylamino)furan-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO6/c1-9(18)12-10(2)23-14(13(12)15(19)20)17-16(21)22-8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASIXZPCMFNWJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(O1)NC(=O)OCC2=CC=CC=C2)C(=O)O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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